2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-1H-imidazole is a compound that features a pyrrolidine ring substituted with a methoxy group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . The reaction conditions often include the use of specific oxidants and additives to achieve the desired selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy group or other substituents can be replaced by different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while substitution reactions could introduce new functional groups like halides or amines.
Scientific Research Applications
2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride: This compound is similar in structure but includes additional methyl groups on the imidazole ring.
(2S,4R)-4-Hydroxy-2-(methoxycarbonyl)pyrrolidinium: Another related compound with a hydroxyl group and a methoxycarbonyl group.
Uniqueness
2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazole |
InChI |
InChI=1S/C8H13N3O/c1-12-6-4-7(11-5-6)8-9-2-3-10-8/h2-3,6-7,11H,4-5H2,1H3,(H,9,10)/t6-,7+/m1/s1 |
InChI Key |
ISPKAKJVQQMQMU-RQJHMYQMSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@H](NC1)C2=NC=CN2 |
Canonical SMILES |
COC1CC(NC1)C2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.